molecular formula C12H9N3O2S B2577707 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide CAS No. 941913-75-3

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide

Cat. No.: B2577707
CAS No.: 941913-75-3
M. Wt: 259.28
InChI Key: WIIPSDVGALLBPR-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base like potassium hydroxide can lead to the formation of intermediate compounds, which further undergo cyclization to yield the desired product . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often using advanced techniques like continuous flow reactors.

Chemical Reactions Analysis

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common reagents and conditions for these reactions include solvents like dimethylformamide (DMF) and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c13-6-8-7-2-1-3-10(7)18-12(8)15-11(16)9-4-5-14-17-9/h4-5H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIPSDVGALLBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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